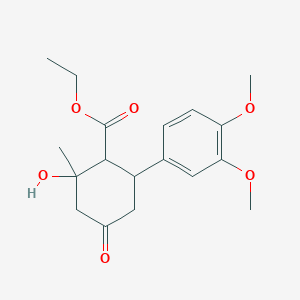
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is a chemical compound with the molecular formula C8H11ClO4 and a molecular weight of 206.6235 g/mol . This compound is characterized by the presence of a chloropropenyl group and an acetyloxypropanoate group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroprop-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Propyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can further participate in biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- 2-Chloroprop-2-en-1-yl aniline derivatives
Uniqueness
2-Chloroprop-2-en-1-yl 2-(acetyloxy)propanoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. The presence of both a chloropropenyl and an acetyloxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
5423-11-0 |
|---|---|
Formule moléculaire |
C8H11ClO4 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
2-chloroprop-2-enyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C8H11ClO4/c1-5(9)4-12-8(11)6(2)13-7(3)10/h6H,1,4H2,2-3H3 |
Clé InChI |
UXKJQIFNZKQADY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCC(=C)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


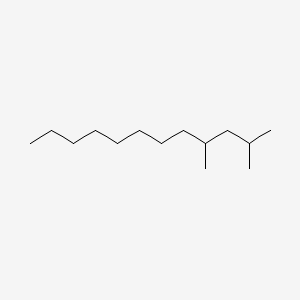


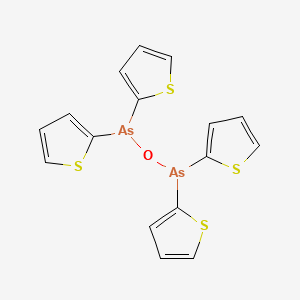
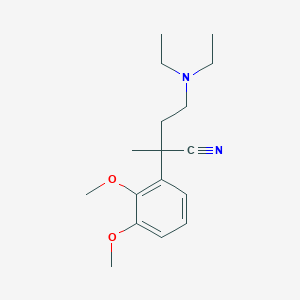

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
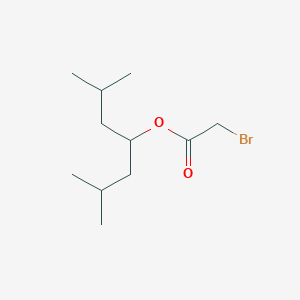
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
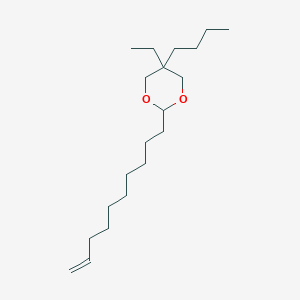
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)


